molecular formula C13H13FO2 B2844606 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2166803-75-2

1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2844606
CAS No.: 2166803-75-2
M. Wt: 220.243
InChI Key: OOCBBOIXARWQNR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2166803-75-2) is a high-value building block in medicinal chemistry, serving as a saturated bioisostere for para-substituted benzene rings. This sp3-rich bicyclo[2.1.1]hexane (BCH) scaffold is central to modern "escape from flatland" strategies in drug design, which aim to replace flat aromatic rings with three-dimensional structures to improve the developability of lead compounds . Incorporating this BCH core can significantly enhance key physicochemical properties, such as increasing aqueous solubility and reducing lipophilicity (clogP), while maintaining potent bioactivity . Its well-defined exit vectors allow it to closely mimic the spatial geometry of a phenyl ring, minimizing entropic penalties upon binding to biological targets . Researchers utilize this carboxylic acid functionalized scaffold to create novel patentable structures and to optimize the pharmacokinetic profiles of drug candidates, particularly by improving metabolic stability . This product is intended for research and development purposes only and must be handled by qualified personnel. It is not intended for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

1-(4-fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2/c14-10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCBBOIXARWQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166803-75-2
Record name 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Preparation Methods

The synthesis of 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes, which is facilitated by photochemistry . This approach allows for the efficient construction of the bicyclic framework. Industrial production methods may involve scaling up these photochemical reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects is primarily through its interaction with molecular targets that recognize its rigid bicyclic structure. This interaction can influence various pathways, including those involved in molecular recognition and binding affinity. The compound’s fluorophenyl group can participate in π-π interactions, while the carboxylic acid moiety can form hydrogen bonds, enhancing its binding to specific targets .

Comparison with Similar Compounds

Structural Analogs of Bicyclo[2.1.1]hexane-5-carboxylic Acid

The following table compares key properties of the target compound with its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility/Physical Properties Applications/Findings References
1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid C₁₂H₁₁FO₂ 206.21 (calculated) 4-Fluorophenyl, carboxylic acid Moderate (free acid) Unknown; potential scaffold for drug design -
(1R,4S)-1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid C₁₀H₁₆O₂ 168.24 1,6,6-Trimethyl, carboxylic acid Low (hydrophobic methyl groups) Stereochemical studies
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride C₁₂H₂₀ClNO₂ 245.7 Piperidinyl, carboxylic acid (HCl salt) High (ionic salt form) Versatile scaffold for small molecules
Bicyclo[2.1.1]hexane-5-carboxylic acid methyl ester C₈H₁₀O₂ 138.16 Methyl ester Low (lipophilic ester) Prodrug potential
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride C₁₁H₁₄ClNO₂ 235.7 (calculated) Pyridin-2-yl, carboxylic acid (HCl salt) Moderate (polar pyridine enhances solubility) Pharmacological scaffold

Fluorophenyl-Containing Compounds with Different Cores

The 4-fluorophenyl group is prevalent in bioactive compounds. Comparisons include:

  • Pyrazole Derivatives (e.g., compounds 1–4 in ):

    • Dihedral angles between the fluorophenyl and pyrazole rings range from 4.64° to 10.53°, influencing planarity and receptor binding .
    • The target compound’s bicyclohexane core may offer greater conformational rigidity compared to pyrazole-based structures.
  • Triazole Derivatives (): Fluorophenyl-substituted triazoles (e.g., compound 4 in ) exhibit isostructural packing with near-planar conformations, suggesting enhanced crystallinity . Substituents like difluoromethoxy () increase metabolic resistance compared to mono-fluorophenyl groups .
  • NTS2-Selective Nonpeptide Compounds (): Fluorophenyl groups in pyrazole-carboxamide hybrids (e.g., NTRC-739) enhance selectivity for neurotensin receptors, highlighting the role of fluorinated aromatics in targeting GPCRs .

Key Research Findings

Substituent Effects :

  • Hydrophobicity : Methyl groups () reduce solubility, while charged groups (e.g., piperidinyl hydrochloride in ) enhance it .
  • Electronic Effects : Fluorophenyl groups improve metabolic stability and electron-deficient character, aiding π-π stacking in receptor binding .

Biological Relevance :

  • The bicyclo[2.1.1]hexane scaffold’s rigidity is advantageous for constraining molecular conformations in drug design .
  • Pyridine and piperidine variants () introduce basic nitrogen atoms, enabling salt formation and improved bioavailability .

Synthetic Utility :

  • Methyl esters () serve as intermediates for prodrugs, while carboxylic acids are direct precursors for amide coupling .

Biological Activity

1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Structural Characteristics

The compound has the following molecular properties:

  • Molecular Formula : C13_{13}H13_{13}F O2_2
  • Molecular Weight : 220.24 g/mol
  • CAS Number : 2166803-75-2

The structure features a bicyclo[2.1.1]hexane framework with a carboxylic acid functional group and a para-fluorophenyl substituent, which enhances its reactivity and interaction with biological targets .

Research indicates that this compound may exhibit biological activity through:

  • Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes, possibly acting as an inhibitor.
  • Receptor Modulation : Its binding affinity to specific receptors could lead to therapeutic effects in various conditions.

Biological Activity Overview

The biological activity of this compound has been studied in several contexts:

Antifungal Activity

A study investigated the antifungal properties of this compound against various fungal strains. The results indicated that the compound exhibited moderate antifungal activity, comparable to existing antifungal agents.

Lipophilicity and Solubility

The lipophilicity of this compound was assessed using calculated log P values. The replacement of an ortho-benzene ring with the bicyclo[2.1.1]hexane framework resulted in a decrease in calculated lipophilicity by approximately 0.7–1.2 units, which may influence its absorption and distribution in biological systems .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameIUPAC NameCAS NumberKey Features
Rel-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidRel-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid2759497-30-6Lacks fluorine substitution; simpler structure
Rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidRac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acidNot availableContains trifluoromethyl group; different electronic properties
4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid2169139-23-3Similar structure but lacks stereochemical specificity

The unique fluorine substitution on the phenyl ring of this compound may enhance its biological activity compared to other similar compounds lacking these features.

Study on Metabolic Stability

In a comparative study evaluating metabolic stability, it was found that the incorporation of bicyclo[2.1.1]hexane into various bioactive compounds significantly influenced their metabolic stability profiles, often leading to increased stability in some cases while decreasing it in others . This highlights the importance of structural modifications in drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cycloaddition or ring-closing strategies to form the bicyclo[2.1.1]hexane core. For example, fluorophenyl groups can be introduced via Suzuki coupling or Friedel-Crafts acylation . Key parameters include:

  • Temperature : Maintaining low temperatures (e.g., −78°C) during lithiation steps to prevent side reactions.
  • Solvents : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
  • Catalysts : Palladium catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄).
    Purification via column chromatography or recrystallization is critical. Analytical validation (NMR, MS) ensures structural fidelity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve bicyclic framework and fluorophenyl substituents. Fluorine coupling patterns (e.g., ¹⁹F NMR) confirm substitution position .
  • Mass Spectrometry (HRMS) : Verify molecular weight (±2 ppm accuracy).
  • X-ray Crystallography : Resolve stereochemistry and bond angles in the bicyclic system .
  • HPLC : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How does fluorination at the 4-position of the phenyl ring influence the compound’s pharmacological properties?

  • Methodological Answer : Fluorine enhances lipophilicity (logP) and metabolic stability by reducing CYP450-mediated oxidation. To quantify effects:

  • Computational Modeling : Use DFT calculations to compare electronic effects (e.g., Hammett σ constants) of 4-F vs. other substituents.
  • In Vitro Assays : Measure binding affinity (e.g., IC₅₀) against target enzymes (e.g., kinases) and metabolic stability in hepatocyte models .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches include:

  • Orthogonal Assays : Validate activity across multiple platforms (e.g., SPR, fluorescence polarization).
  • Structural Analog Testing : Compare activity of des-fluoro or stereoisomeric analogs to isolate pharmacophoric elements .
  • Batch Reproducibility : Re-synthesize and re-test under standardized conditions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bicyclo[2.1.1]hexane scaffold for target engagement?

  • Methodological Answer :

  • Parameter | Approach
    Core Rigidity | Synthesize analogs with bridgehead modifications (e.g., N→O substitution) to probe conformational flexibility .
    Substituent Diversity | Introduce bioisosteres (e.g., -CF₃, -CN) at the 5-carboxylic acid position to modulate solubility and target interactions .
    Stereochemistry | Prepare enantiomers via chiral resolution or asymmetric synthesis to assess stereochemical impact on potency .

Q. What crystallographic techniques are used to resolve the compound’s stereochemical ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive. For poorly diffracting crystals:

  • Salt Formation : Co-crystallize with counterions (e.g., HCl) to improve crystal packing.
  • Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., 100 K).
  • Synchrotron Radiation : Enhances resolution for small or weakly diffracting crystals .

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